

# Assessing the Clinical Benefit of Buparlisib in Published Trials: A Comparative Guide

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## Compound of Interest

Compound Name: *Buparlisib*

Cat. No.: *B1683897*

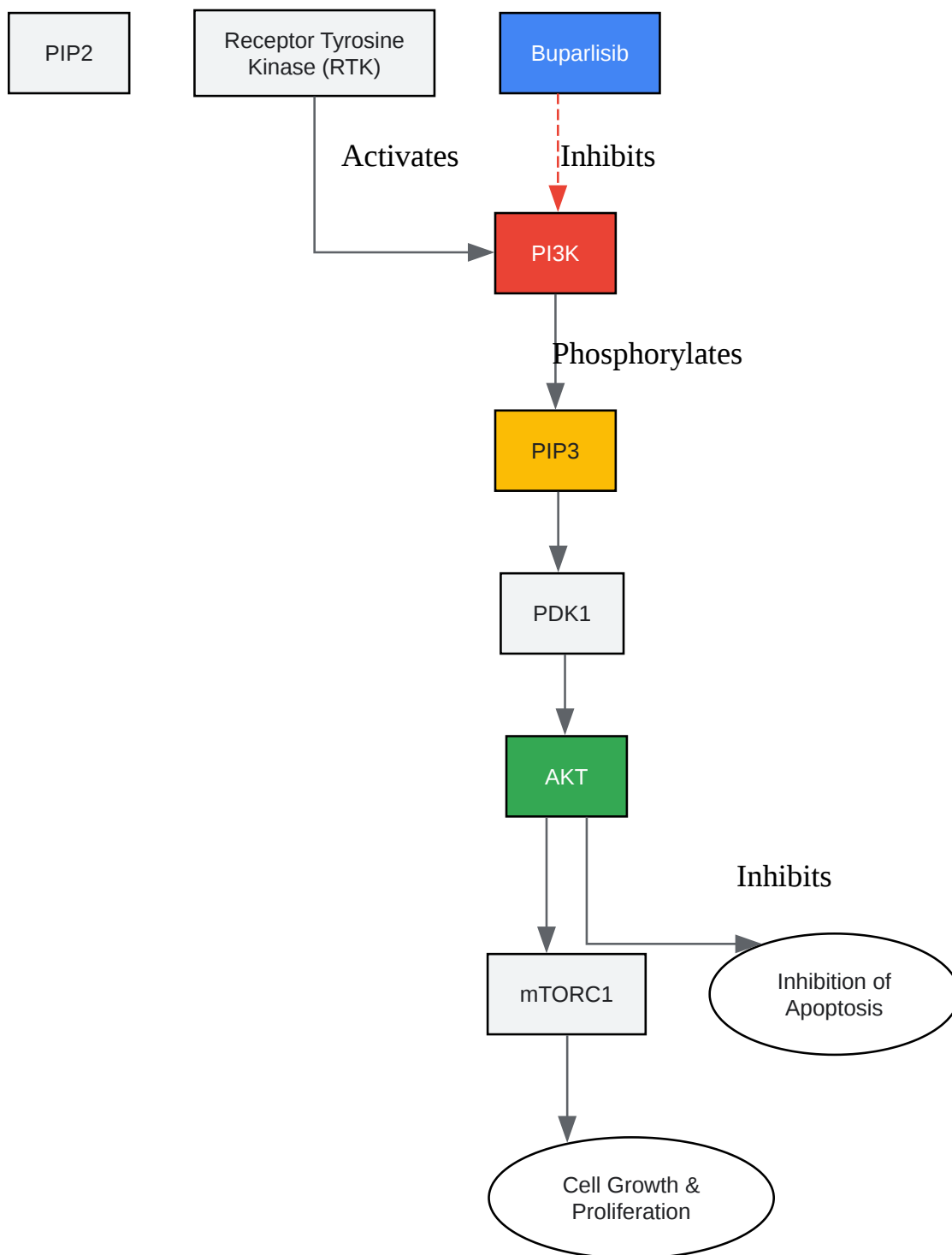
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**Buparlisib** (BKM120), an oral pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, has been investigated across a spectrum of solid tumors, targeting a critical pathway in tumorigenesis.<sup>[1][2]</sup> This guide provides a comprehensive analysis of **Buparlisib**'s clinical trial data, offering a comparative perspective against alternative therapies and detailing the experimental frameworks of pivotal studies.

## Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

**Buparlisib** functions by inhibiting all four class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ), which are crucial enzymes in the PI3K/AKT/mTOR signaling cascade.<sup>[1][3]</sup> This pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.<sup>[2]</sup> By binding to the ATP-binding pocket of PI3K, **Buparlisib** blocks the downstream signaling, theoretically leading to an anti-tumor effect.<sup>[1]</sup>



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**Diagram 1: Buparlisib's Inhibition of the PI3K/AKT/mTOR Pathway.**

# Clinical Trials in Hormone Receptor-Positive (HR+), HER2-Negative Advanced Breast Cancer

**Buparlisib** in combination with fulvestrant was investigated in the BELLE-2 and BELLE-3 trials for postmenopausal women with HR+, HER2- advanced breast cancer.

## BELLE-2 Trial

The BELLE-2 trial evaluated **Buparlisib** plus fulvestrant in patients who had progressed on or after aromatase inhibitor therapy.<sup>[4]</sup>

Experimental Protocol: This was a randomized, double-blind, placebo-controlled, multicenter phase 3 trial.<sup>[4]</sup> Patients were randomized 1:1 to receive either **Buparlisib** (100 mg/day) or a placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles).<sup>[4]</sup> Stratification was based on PI3K pathway activation status and the presence of visceral disease.<sup>[5]</sup> The primary endpoint was progression-free survival (PFS).<sup>[4]</sup>

## BELLE-3 Trial

The BELLE-3 trial assessed the efficacy of **Buparlisib** plus fulvestrant in a similar patient population that had also progressed on or after treatment with an mTOR inhibitor.<sup>[6]</sup>

Experimental Protocol: A randomized, double-blind, placebo-controlled, multicenter phase 3 study where patients were randomized 2:1 to receive **Buparlisib** (100 mg/day) or placebo, with fulvestrant administered as in the BELLE-2 trial.<sup>[6]</sup> Randomization was stratified by the presence of visceral disease.<sup>[6]</sup> The primary endpoint was progression-free survival.<sup>[6]</sup>

## Comparative Efficacy and Safety

Trial	Treatment Arm	Comparator Arm	Median PFS (months)	Hazard Ratio (95% CI)	Key Grade ≥3 Adverse Events (%)
BELLE-2[4]	Buparlisib + Fulvestrant	Placebo + Fulvestrant	6.9	0.78 (0.67-0.89)	Increased ALT/AST, Hyperglycemia, Rash
BELLE-3[6]	Buparlisib + Fulvestrant	Placebo + Fulvestrant	3.9	0.67 (0.53-0.84)	Increased ALT/AST, Hyperglycemia, Hypertension
SOLAR-1 (Alpelisib)[2][7]	Alpelisib + Fulvestrant	Placebo + Fulvestrant	11.0	0.65 (0.50-0.85)	Hyperglycemia, Rash, Diarrhea
BOLERO-2 (Everolimus)[8][9]	Everolimus + Exemestane	Placebo + Exemestane	7.8 (local) / 11.0 (central)	0.45 (0.38-0.54) / 0.38 (0.31-0.48)	Stomatitis, Anemia, Dyspnea, Hyperglycemia

Conclusion for Breast Cancer: While **Buparlisib** showed a statistically significant improvement in PFS in both the BELLE-2 and BELLE-3 trials, the benefit was modest and accompanied by significant toxicity, which ultimately led to the discontinuation of its development for breast cancer.[6][10] In comparison, Alpelisib (in PIK3CA-mutated patients) and Everolimus have demonstrated more substantial improvements in PFS.[2][7][8][9]

## Clinical Trials in Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)

**Buparlisib** was evaluated in combination with paclitaxel for patients with HNSCC who had progressed after platinum-based chemotherapy.

## BERIL-1 Trial

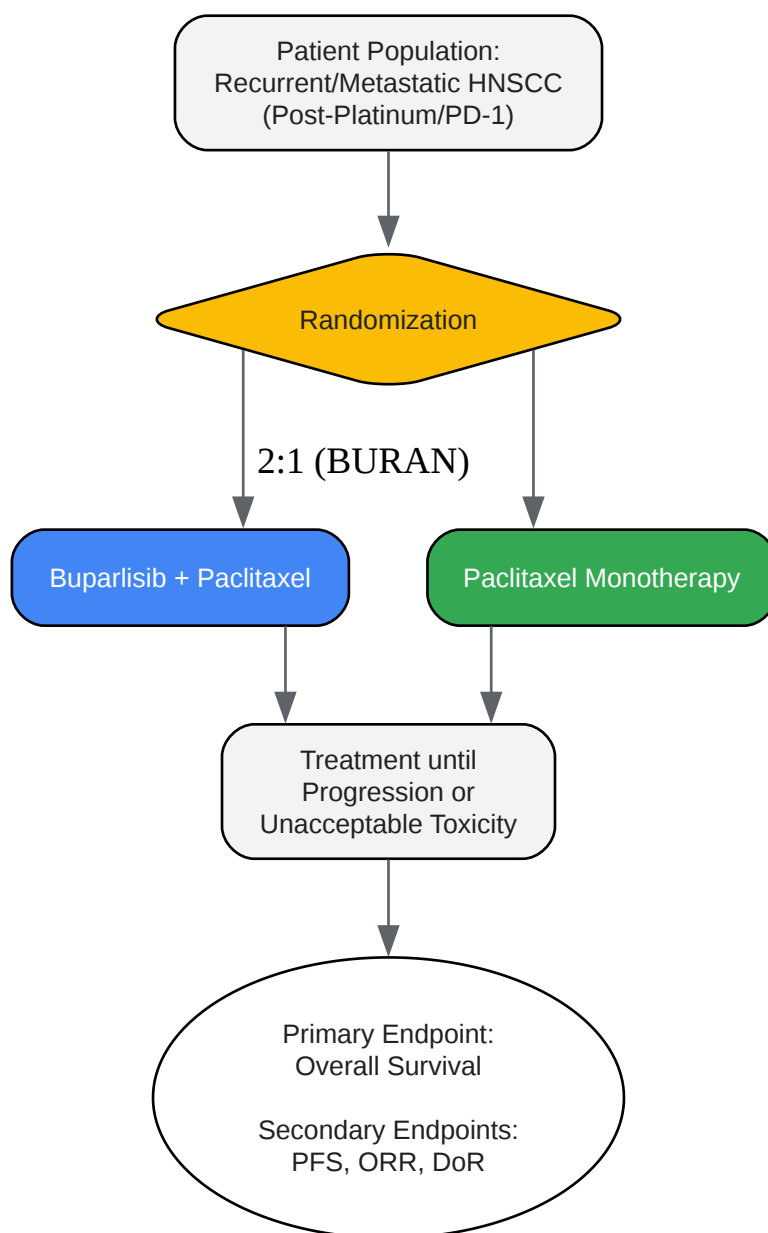
This phase 2 trial provided initial evidence for the combination of **Buparlisib** and paclitaxel.[\[11\]](#)

Experimental Protocol: A multicenter, randomized, double-blind, placebo-controlled phase 2 study in patients with recurrent or metastatic HNSCC who had progressed on or after one platinum-based chemotherapy regimen.[\[11\]](#) Patients were randomized 1:1 to receive **Buparlisib** (100 mg once daily) or placebo, in combination with paclitaxel (80 mg/m<sup>2</sup> on days 1, 8, 15, and 22 of a 28-day cycle).[\[11\]](#)

## BURAN Trial

This was the confirmatory phase 3 trial following the promising results of BERIL-1.[\[12\]](#)[\[13\]](#)

Experimental Protocol: A randomized, open-label, multicenter phase 3 trial comparing daily **Buparlisib** (100 mg) plus weekly paclitaxel (80 mg/m<sup>2</sup>) to weekly paclitaxel alone.[\[14\]](#) The study enrolled patients with refractory, recurrent, or metastatic HNSCC who had progressed after prior anti-PD-1/PD-L1 therapy, with or without platinum-based chemotherapy.[\[14\]](#) The primary endpoint was overall survival (OS).[\[14\]](#)



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**Diagram 2:** Generalized Experimental Workflow for HNSCC Trials.

## Comparative Efficacy and Safety

Trial	Treatment Arm	Comparator Arm	Median OS (months)	Hazard Ratio (95% CI)	Key Grade ≥3 Adverse Events (%)
BERIL-1	Buparlisib + Paclitaxel	Placebo + Paclitaxel	10.4	0.72 (0.49-1.04)	Hyperglycemia, Anemia, Neutropenia
BURAN <sup>[15]</sup>	Buparlisib + Paclitaxel	Paclitaxel Alone	Did not meet primary endpoint	N/A	Consistent with previous findings
CheckMate 141 (Nivolumab) <sup>[1][3][16]</sup>	Nivolumab	Investigator's Choice	7.5	0.70 (0.51-0.96)	Fatigue, Anemia, Dyspnea
EXTREME (Cetuximab) <sup>[17][18]</sup>	Cetuximab + Chemo	Chemotherapy Alone	10.1	0.80 (0.64-0.99)	Neutropenia, Anemia, Thrombocytopenia, Sepsis

Conclusion for HNSCC: The phase 2 BERIL-1 trial showed promising results, however, the phase 3 BURAN trial did not meet its primary endpoint of improving overall survival.<sup>[15]</sup> Alternative treatments such as the immune checkpoint inhibitor Nivolumab and the EGFR inhibitor Cetuximab in combination with chemotherapy have demonstrated a survival benefit in this patient population.<sup>[1][3][16][17][18]</sup>

## Overall Assessment of Buparlisib's Clinical Benefit

Across multiple clinical trials and tumor types, **Buparlisib** has demonstrated modest efficacy. While it has shown some activity, particularly in combination with other agents, its clinical utility has been consistently hampered by a challenging toxicity profile. The development of **Buparlisib** for breast cancer has been halted, and its future in HNSCC is uncertain following the results of the BURAN trial.<sup>[6][10][15]</sup> The clinical landscape for the treatment of HR+, HER2- breast cancer and recurrent/metastatic HNSCC has evolved with the approval of more effective and better-tolerated targeted therapies and immunotherapies.

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